molecular formula C10H9ClFNO3 B2426902 N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine CAS No. 1807888-07-8

N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine

Cat. No. B2426902
CAS RN: 1807888-07-8
M. Wt: 245.63
InChI Key: HBSWAZVQXCRCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine” is a chemical compound with the molecular formula C10H9ClFNO3 . It is also known as Benzaldehyde, 2-chloro-3-(1,3-dioxolan-2-yl)-6-fluoro-, oxime . The molecular weight of this compound is 245.63 .

Scientific Research Applications

Synthesis and Formation in Complexes

  • N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine and related compounds have been synthesized and used to form mononuclear complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). These complexes display varied geometrical structures and are characterized using methods like IR, NMR, UV–Visible spectroscopy, and more (Canpolat & Kaya, 2005).

Potential Antitumor Agents

  • Derivatives of this compound have been synthesized as potential antitumor agents. Their mechanism involves the inhibition of ribonucleotide diphosphate reductase, a key enzyme in DNA synthesis. Some of these compounds have shown effectiveness in inhibiting the growth of cancer cells (Farr et al., 1989).

Analytical Chemistry Applications

  • It has been used in the analytical determination of carbamates, utilizing hydrolysis procedures and specific detection methods (Becker & Heizler, 1971).

Synthesis of N-substituted Hydroxamic Acids

  • The compound and its derivatives have been involved in the synthesis of N-substituted hydroxamic acids, useful in various chemical and biological applications (Mellor & Chan, 1997).

Anti-HIV-1 Activity

  • 1,3-dioxolanylpurine nucleosides, related to the chemical structure of interest, have been synthesized and evaluated for their anti-HIV-1 activity. Certain derivatives have shown significant antiviral activity without cytotoxicity (Kim et al., 1993).

properties

IUPAC Name

(NE)-N-[[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO3/c11-9-6(10-15-3-4-16-10)1-2-8(12)7(9)5-13-14/h1-2,5,10,14H,3-4H2/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSWAZVQXCRCJA-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=C(C=C2)F)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(O1)C2=C(C(=C(C=C2)F)/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.